molecular formula C5H5N3 B1316435 2-[(Methylamino)methylene]propanedinitrile CAS No. 79080-32-3

2-[(Methylamino)methylene]propanedinitrile

Cat. No. B1316435
CAS RN: 79080-32-3
M. Wt: 107.11 g/mol
InChI Key: ZODVMGKFLLMYKW-UHFFFAOYSA-N
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Description

“2-[(Methylamino)methylene]propanedinitrile” is a chemical compound with the CAS Number: 79080-32-3 . It has a molecular weight of 107.11 g/mol and its IUPAC name is 2-[(methylamino)methylene]malononitrile .


Molecular Structure Analysis

The molecular formula of “2-[(Methylamino)methylene]propanedinitrile” is C5H5N3 . The InChI Code is 1S/C5H5N3/c1-8-4-5(2-6)3-7/h4,8H,1H3 . It contains a total of 14 bonds, including 7 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 triple bonds, 1 secondary amine (aliphatic), and 2 nitriles (aliphatic) .

Scientific Research Applications

Structural Properties and Chemical Behavior

The compound 2-[(Methylamino)methylene]propanedinitrile demonstrates intriguing chemical behavior, particularly in the context of its structural properties and rotational dynamics. Notably, research highlighted the rotational barriers around the carbon-amino-nitrogen bond in various substituted derivatives of this compound, attributing the phenomena to factors such as steric strain and ground state energy variations. Structural insights were enriched through methods like dynamic 1H NMR spectroscopy and X-ray crystallography, alongside quantum chemical computations to elucidate the nuances of these molecular rotations (Karlsen et al., 2002).

Photophysical and Photoelectric Properties

The compound's utility extends to its photophysical and photoelectric attributes, as evidenced by a specific derivative's ability to form stable films and exhibit significant anodic photocurrent under white light, without a bias voltage. This finding is pivotal for applications involving light intensity and photocurrent, offering insights into the compound's potential in photoelectric devices (Di et al., 2010).

Computational and Structural Studies

Further research delves into computational and structural studies, where compounds involving 2-[(Methylamino)methylene]propanedinitrile have been characterized using various spectroscopic techniques and X-ray diffraction. These studies provide a deep understanding of molecular geometry and bonding, crucial for material science and molecular engineering applications (Nycz et al., 2011).

Antibacterial Applications

In the realm of pharmacology and beyond the scope of typical drug use, derivatives of 2-[(Methylamino)methylene]propanedinitrile have shown promising results in antibacterial activities. Notably, certain synthesized compounds demonstrated significant inhibition against various bacteria, providing a potential pathway for developing new antibacterial agents (Al-Adiwish et al., 2012).

Optical Recognition

Another fascinating application is in the field of optical recognition, where derivatives of the compound have been utilized for the selective detection of ions in aqueous solutions. The dual-modal response of these compounds in optical recognition processes underscores their potential in environmental monitoring and analytical chemistry (Tang et al., 2012).

Synthesis and Characterization

The compound's derivatives have also been synthesized and characterized for applications in various fields, including metal coordination chemistry. This research often involves studying the crystal structure and analyzing the interactions within the molecules, paving the way for materials science and coordination chemistry advancements (Halimehjani et al., 2015).

properties

IUPAC Name

2-(methylaminomethylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3/c1-8-4-5(2-6)3-7/h4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODVMGKFLLMYKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508790
Record name [(Methylamino)methylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Methylamino)methylene]propanedinitrile

CAS RN

79080-32-3
Record name 2-[(Methylamino)methylene]propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79080-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(Methylamino)methylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Gatial, Š Sklenák, V Milata, P Klaeboe, S Biskupič… - Structural Chemistry, 1996 - Springer
The IR and Raman spectra of aminomethylene propanedinitrile (AM) [H 2 N-CH=C(CN) 2 ], (methylamino)methylene propanedinitrile (MAM) [CH 3 NH-CH=C(CN) 2 ] and (…
Number of citations: 23 link.springer.com

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